molecular formula C4H7N3S B1287995 (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine CAS No. 790641-72-4

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine

Cat. No.: B1287995
CAS No.: 790641-72-4
M. Wt: 129.19 g/mol
InChI Key: UOKUAYFZVFKNIE-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine, also known as 4-MTA, is a synthetic organic compound that is used in scientific research and laboratory experiments. It is a derivative of the thiadiazole family of molecules and is widely used in the synthesis of various organic compounds. 4-MTA has a wide range of applications due to its unique properties and is used in a variety of research and laboratory experiments.

Scientific Research Applications

Medicinal Chemistry Applications

Thiadiazoles, including compounds similar to (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine, are recognized for their significant pharmacological properties. These compounds have been synthesized and explored for their potential as medicinal agents due to their broad spectrum of biological activities. For instance, certain derivatives have shown promising antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The versatility of thiadiazole compounds in medicinal chemistry is attributed to their structural diversity, which allows for the creation of new potential medicinal agents through the modification and combination with other bioactive moieties (Tiwary et al., 2016).

Synthetic Methods and Chemical Properties

The synthesis and significance of 1,3,4-thiadiazoline and related compounds have been widely studied. These compounds typically result from cyclization reactions of thiosemicarbazone under various conditions. The literature review covering the period from 2004 to 2010 emphasizes the importance of these compounds due to their pharmaceutical significance, particularly their biological activity against different fungal and bacterial strains (Yusuf & Jain, 2014).

Biological Activities and Potential Applications

1,3,4-thiadiazoles have been identified for their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antitumor, and antiviral activities. These activities are potentially due to the presence of the toxophoric N2C2S moiety, making 1,3,4-thiadiazole derivatives subjects of interest in the design of new drugs. The development of hybrid molecules by combining different bioactive fragments in one frame has been a strategy to achieve compounds with interesting biological profiles (Mishra et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition disrupts the replication process in both bacterial and cancer cells, making this compound a potential candidate for antimicrobial and anticancer therapies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating the caspase pathway and downregulating anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis . This binding interaction leads to enzyme inhibition, resulting in disrupted DNA replication and cell cycle arrest. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DHFR and other folate-dependent enzymes, affecting metabolic flux and metabolite levels . The compound can also influence the levels of key metabolites involved in nucleotide synthesis and energy production, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular processes and pathways .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-3-4(2-5)8-7-6-3/h2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKUAYFZVFKNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592830
Record name 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790641-72-4
Record name 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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